Product packaging for cis-Epoxysuccinate(Cat. No.:CAS No. 16533-72-5)

cis-Epoxysuccinate

货号: B051997
CAS 编号: 16533-72-5
分子量: 132.07 g/mol
InChI 键: DCEMCPAKSGRHCN-XIXRPRMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

cis-Epoxysuccinic acid is a potent and selective mechanism-based inhibitor that serves as a crucial tool in enzymology and biochemical research. Its primary research value lies in its function as a covalent, irreversible inhibitor of certain proteolytic enzymes, particularly a class of aspartic proteases. The compound's strained epoxide ring undergoes nucleophilic attack by the catalytic aspartate residues within the enzyme's active site, forming a stable ester adduct that permanently inactivates the protease. This specific mechanism makes it invaluable for studying the structure and function of enzymes like pepsin, cathepsin D, and renin, allowing researchers to probe active site geometry, elucidate catalytic mechanisms, and validate the role of these enzymes in complex biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O5 B051997 cis-Epoxysuccinate CAS No. 16533-72-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3S)-oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-XIXRPRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H](O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016953, DTXSID701016952
Record name Epoxymaleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-Oxiranedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16533-72-5, 2222820-55-3
Record name cis-Epoxysuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16533-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoxymaleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-Oxiranedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-epoxysuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biocatalytic Transformations and Enzymatic Mechanisms of Cis Epoxysuccinic Acid

Enzymatic Hydrolysis by cis-Epoxysuccinate Hydrolases (CESHs)

This compound hydrolases (CESHs) are a class of epoxide hydrolases that catalyze the asymmetric hydrolysis of this compound to produce enantiomerically pure tartaric acid. This biocatalytic process has been harnessed for the industrial production of both L-(+)- and D-(−)-tartaric acids for several decades. The substrate, cis-epoxysuccinic acid, is a small, highly hydrophilic, and mirror-symmetric molecule, which makes the high enantioselectivity of CESHs a subject of significant scientific interest. nih.govnih.govnih.gov The products of this enzymatic hydrolysis, L-(+)- and D-(−)-tartaric acid, are valuable chiral building blocks with wide-ranging applications in the food, pharmaceutical, and chemical industries. nih.govresearchgate.net

The high enantiomeric purity of the tartaric acid produced by CESHs, often with an enantiomeric excess close to 100%, indicates a highly specific binding and orientation of the symmetric this compound substrate within the enzyme's active site. nih.govnih.gov CESHs are classified into two main types based on the enantiomer they produce: CESH[L] which yields L-(+)-tartaric acid, and CESH[D] which produces D-(−)-tartaric acid. nih.gov This stereospecificity is determined by the precise positioning of the substrate, which in turn dictates which of the two carbon atoms of the epoxide ring is attacked by a water molecule. nih.gov

In CESH[L]s, the enzyme specifically binds the this compound in a way that facilitates the opening of the epoxide ring to form L-(+)-tartaric acid. nih.gov The substrate is held in a polar binding pocket, and despite its symmetry, the enzyme's architecture ensures a unique and specific binding mode. nih.gov Similarly, CESH[D] enzymes catalyze the hydrolysis of the same substrate but produce D-(−)-tartaric acid, implying a different, yet equally specific, substrate orientation in its active site. nih.gov The enantioselective synthesis of L-(+)- and D-(−)-tartaric acids has been successfully achieved using bacteria that exhibit CESH activity. nih.govnih.gov

The catalytic mechanism of CESHs involves the opening of the epoxide ring of this compound and the addition of a water molecule to form the corresponding vicinal diol, tartaric acid. lih.lunih.gov For a long time, the precise catalytic mechanisms remained unclear due to a lack of high-resolution structural data. nih.govresearchgate.net However, recent structural studies have provided significant insights.

In CESH[L]s, a catalytic triad (B1167595) consisting of Asp-His-Glu has been identified. nih.govnih.gov For example, in RhCESH[L], this triad is composed of D18, H190, and E212, while in KlCESH[L], it consists of D48, H221, and E243. nih.gov An essential arginine residue also plays a crucial role by providing a proton to the oxygen of the oxirane ring, which facilitates the opening of the epoxide. nih.gov Site-directed mutagenesis studies on CESH from Nocardia tartaricans have confirmed the importance of several active site residues. Mutants such as D18A, H190A, and D193A resulted in a complete loss of enzyme activity, highlighting their critical role in catalysis. lih.lunih.gov

For CESH[D], the catalytic residues have been identified as D115 and E190, with R11 being responsible for protonating the epoxide ring and facilitating its opening. nih.gov The identification of these key residues has been instrumental in understanding the stereo-selective catalytic mechanism of these enzymes. nih.gov

EnzymeProposed Catalytic ResiduesFunction
CESH[L] Asp-His-Glu catalytic triad (e.g., D18, H190, E212 in RhCESH[L])General acid-base catalysis
ArginineProtonates the epoxide oxygen to facilitate ring-opening
CESH[D] D115, E190Catalytic activity
R11Protonates the epoxide ring

While both CESH[L] and CESH[D] act on the same substrate, their structural and mechanistic differences are fundamental to their opposing enantioselectivities. The crystal structures of CESH[L]s reveal a unique binding mode for the symmetric substrate that is distinct from that of CESH[D]s. nih.gov This difference in binding orientation is the primary determinant for the production of either L-(+)- or D-(−)-tartaric acid. nih.gov

The active site architecture, including the specific arrangement of the catalytic residues, differs between the two types of enzymes. For instance, CESH[L] utilizes an Asp-His-Glu catalytic triad, whereas the key catalytic residues in CESH[D] are D115 and E190. nih.govnih.gov These structural distinctions lead to different transition states during the hydrolysis reaction, ultimately resulting in the formation of enantiomeric products.

CESH[L] and CESH[D] enzymes exhibit variations in their catalytic efficiencies and stabilities. Generally, purified CESHs are known to be unstable and sensitive to heat, which can pose challenges for industrial applications. researchgate.netnih.gov The CESH producing L-(+)-TA (CESH[L]) has been noted for its low stability. nih.gov This has led to research efforts focused on enhancing enzyme and whole-cell stability through methods like immobilization and protein engineering. nih.gov

While specific comparative data on the catalytic efficiencies of CESH[L] and CESH[D] are not extensively detailed in the provided context, the successful industrial application of both enzyme types suggests that they possess sufficient activity for practical use. nih.gov The development of whole-cell biocatalysts is a common strategy to overcome the stability issues of purified CESHs, as the cellular environment provides a protective effect. nih.gov

Comparative Enzymology of CESH[L] and CESH[D]

Microbial Systems for this compound Hydrolase Production

A variety of microorganisms have been identified that produce this compound hydrolases. These bacteria have been instrumental in the industrial-scale production of enantiomerically pure tartaric acids. nih.gov The genes for several CESH[L]s have been cloned and sequenced, including those from Rhodococcus opacus, Nocardia tartaricans, and Klebsiella sp. BK-58. nih.gov

The production of CESHs can be induced during fermentation, for example, by the presence of sodium this compound. nih.gov Both native and genetically engineered microorganisms are utilized for CESH production. For instance, the gene encoding CESH from Nocardia tartaricans has been expressed in Escherichia coli to facilitate easier production and purification of the enzyme. nih.gov The use of whole-cell catalysts is often preferred in industrial settings due to the instability of the purified enzymes. nih.gov

Below is a table summarizing some of the microbial sources for CESH production:

MicroorganismEnzyme TypeProductMolar Conversion Rate
Nocardia tartaricansCESH[L]L-(+)-Tartaric Acid>90%
Pseudomonas sp.CESH[L]L-(+)-Tartaric AcidNot specified
Agrobacterium sp.CESH[L]L-(+)-Tartaric AcidNot specified
Rhizobium sp.CESH[L]L-(+)-Tartaric AcidNot specified
Corynebacterium JZ-1CESH[L]L-(+)-Tartaric Acid96%
Rhizopus validumCESH[L]L-(+)-Tartaric AcidNot specified
Bordetella sp.CESH[D]D-(−)-Tartaric AcidNot specified
Alcaligenes sp.CESH[D]D-(−)-Tartaric AcidNot specified

Isolation and Characterization of CESH-Producing Microorganisms

A diverse array of microorganisms capable of producing cis-epoxysuccinic acid hydrolase (CESH) have been isolated and identified. These microbes are instrumental in the biocatalytic production of enantiomerically pure tartaric acid. The CESH enzymes are categorized based on the stereoisomer of tartaric acid they produce: CESH[L] for L-(+)-tartaric acid and CESH[D] for D-(−)-tartaric acid.

Gram-positive and Gram-negative bacteria have been identified as sources of CESH[L]. nih.gov Notably, microorganisms from the genera Nocardia, Pseudomonas, Agrobacterium, and Rhizobium have been found to produce CESH that yields L-(+)-tartaric acid. nih.gov For instance, Nocardia tartaricans has been a preferred natural species for this purpose. nih.gov A highly enantioselective CESH from Nocardia tartaricans CAS-52 was purified, showing a monomeric molecular weight of 28 kDa with optimal activity at 37 °C and a pH range of 7-9. nih.govresearchgate.net Other isolated species with CESH[L] activity include Rhodococcus ruber M1, which was the first reported strain from the Rhodococcus genus to produce this enzyme. nih.gov Additionally, strains of Corynebacterium JZ-1 and Rhizopus validum have demonstrated the ability to produce L-(+)-tartaric acid with high molar conversion rates. nih.gov A novel CESH[L] with good thermal and pH stability has also been identified in Klebsiella sp. BK-58, marking it as a promising candidate for industrial applications. nih.govresearchgate.net

In contrast, all known microorganisms that produce CESH[D] are Gram-negative bacteria. nih.gov The genus Pseudomonas is unique in that it includes species that can produce both types of CESH. nih.gov Microorganisms from the genera Achromobacter and Alcaligenes have been utilized for the microbial conversion of cis-epoxysuccinic acid to D-(−)-tartaric acid. google.com Specifically, the gene encoding the enzyme for D-(−)-tartaric acid production was successfully isolated from Alcaligenes sp. MCI3611. nih.gov Furthermore, two strains of Bordetella, specifically Bordetella sp. strain 1-3 and Bordetella sp. BK-52, isolated from soil, have been shown to convert this compound to D-(−)-tartaric acid. nih.govoup.comsigmaaldrich.com

MicroorganismCESH TypeKey Characteristics
Nocardia tartaricansCESH[L]Preferred natural species for L-(+)-tartaric acid production. nih.gov
Pseudomonas sp.CESH[L] & CESH[D]Genus contains species capable of producing both L-(+)- and D-(−)-tartaric acid. nih.gov
Agrobacterium sp.CESH[L]Isolated for its ability to hydrolyze this compound to L-(+)-tartaric acid. nih.gov
Rhizobium sp.CESH[L]Demonstrates CESH[L] activity. nih.gov
Rhodococcus ruber M1CESH[L]First reported strain in the Rhodococcus genus to produce CESH[L]. nih.gov
Klebsiella sp. BK-58CESH[L]Produces a novel CESH[L] with good thermal and pH stability. nih.govresearchgate.net
Corynebacterium JZ-1CESH[L]Achieves a high molar conversion rate of this compound (96%). nih.gov
Achromobacter sp.CESH[D]Utilized for the microbial conversion to D-(−)-tartaric acid. google.com
Alcaligenes sp. MCI3611CESH[D]Source of the first isolated gene for a CESH[D] enzyme. nih.gov
Bordetella sp. 1-3 & BK-52CESH[D]Isolated from soil and capable of transforming this compound to D-(−)-tartaric acid. nih.govoup.comsigmaaldrich.com

Optimizing Microbial Fermentation for CESH Expression

Several nutritional and environmental factors significantly influence CESH production. For instance, in the cultivation of Bordetella sp. strain 1-3, it was found that yeast extract, cis-epoxysuccinic acid, and KH₂PO₄ had a significant impact on enzyme production. nih.govresearchgate.net Through the use of a Plackett-Burman design and central composite design, the optimal concentrations of these components were determined to be 7.8 g/L for yeast extract, 9.8 g/L for cis-epoxysuccinic acid, and 1.12 g/L for KH₂PO₄. This optimization led to a notable increase in CESH production from 5.6 U/ml to 9.27 U/ml. nih.govresearchgate.net

The substrate itself, cis-epoxysuccinic acid, can act as an inducer for CESH production in some microorganisms. For example, in Nocardia sp. SW 13-57, the formation of CESH[L] is effectively induced by sodium this compound during fermentation. nih.gov Similarly, cis-epoxysuccinic acid serves as both a carbon source and an inducer for the production of CESH in Bordetella sp. strain 1-3. oup.comsigmaaldrich.com

For recombinant systems, such as Escherichia coli engineered to express CESH, medium optimization is also crucial. Response surface methodology was used to optimize the medium composition for a recombinant E. coli strain expressing CESH. The optimized medium, containing specific concentrations of salts, corn steep liquor, and lactose, resulted in a 1.7-fold increase in enzyme activity, reaching 36,318 U/g of biomass. semanticscholar.org

MicroorganismInfluential FactorsOptimization Outcome
Bordetella sp. strain 1-3Yeast extract, cis-epoxysuccinic acid, KH₂PO₄CESH production increased from 5.6 U/ml to 9.27 U/ml. nih.govresearchgate.net
Nocardia sp. SW 13-57Sodium cis-epoxysuccinateEffective induction of CESH[L] formation during fermentation. nih.gov
Recombinant E. coliSalts (Na₂HPO₄·12H₂O, KH₂PO₄, NaCl, NH₄Cl, CaCl₂, MgSO₄·7H₂O), corn steep liquor, lactose1.7-fold increase in CESH activity (36,318 U/g biomass). semanticscholar.org

Industrial Bioprocesses for Enantiopure Tartaric Acid Synthesis

The industrial synthesis of enantiopure tartaric acid has been successfully achieved through biocatalytic processes that utilize microorganisms with CESH activity. nih.gov These bioprocesses offer high enantioselectivity, often yielding products with an enantiomeric excess (ee) close to 100%. nih.gov

L(+)-Tartaric Acid Production Methodologies

The production of L-(+)-tartaric acid via biocatalysis primarily involves the use of microorganisms or their enzymes that exhibit CESH[L] activity. A variety of bacteria have been identified for this purpose, including species from the genera Nocardia, Pseudomonas, Agrobacterium, and Rhizobium. nih.gov The biotransformation process typically involves contacting the microbial cells or the isolated enzyme with a solution of cis-epoxysuccinic acid under optimized conditions of pH and temperature.

For example, a process using dried Rhodococcus rhodochrous cells containing CESH activity was developed for the continuous bioconversion of this compound to L-(+)-tartaric acid. nih.gov The optimal pH for this process was found to be 8.0, which maximized both the activity and stability of the enzyme. nih.gov A continuous process was maintained for over 100 days by lowering the temperature, which significantly increased the stability of the biocatalyst. nih.gov

To improve the stability and reusability of the biocatalyst, immobilization techniques are often employed. Recombinant CESH has been immobilized on various supports. In one instance, CESH with a histidine tag was immobilized on an agarose (B213101) Ni-IDA matrix, which improved its thermostability and pH stability. nih.gov This immobilized enzyme was then used for the continuous production of L-(+)-tartaric acid. nih.gov

D(−)-Tartaric Acid Production Methodologies

The biocatalytic production of D-(−)-tartaric acid relies on microorganisms that produce CESH[D]. Historically, bacteria from the genera Achromobacter and Alcaligenes were among the first to be used for this purpose. google.com More recently, strains of Bordetella have been isolated and characterized for their ability to enantioselectively hydrolyze cis-epoxysuccinic acid to D-(−)-tartaric acid. oup.comsigmaaldrich.com

The production process involves cultivating the CESH[D]-producing microorganism in a suitable medium, often containing cis-epoxysuccinic acid as an inducer, and then using the whole cells or the extracted enzyme for the bioconversion. google.comoup.com The reaction is typically carried out in an aqueous solution at a controlled pH, generally between 6.5 and 9.0. google.com

Immobilization strategies have also been applied to enhance the efficiency of D-(−)-tartaric acid production. For instance, E. coli cells containing CESH activity for D-(−)-tartaric acid production were immobilized by entrapment in kappa-carrageenan gel. nih.gov The immobilized cells demonstrated high stability over a broad pH range (5-10) and at temperatures up to 65°C. nih.gov They also showed a high conversion rate (>99.5%) and excellent enantioselectivity (ee > 99.6%). nih.gov The immobilized cells could be reused for multiple batches, retaining 93% of their conversion rate after 10 cycles, a significant improvement over free cells. nih.gov

Advancements in Biocatalytic Efficiency and Environmental Sustainability

Significant progress has been made in enhancing the efficiency and environmental friendliness of biocatalytic tartaric acid production. A key area of advancement is the improvement of biocatalyst stability and reusability through immobilization. Whole-cell immobilization has been shown to not only increase the stability of the biocatalysts but also to improve their activity and conversion ratios. mdpi.com Various carriers such as gelatin, κ-carrageenan, and sodium alginate have been successfully used for different microorganisms. mdpi.com

Another innovative approach to improve efficiency is the use of cell surface display systems. nih.gov This technique involves anchoring the CESH enzyme to the outer surface of the microbial cell, which overcomes the issue of low cell permeability that can limit the reaction rate in whole-cell catalysis with intracellular enzymes. nih.gov This approach also avoids the need for enzyme purification, which can be costly and lead to a loss of activity. nih.gov

The principles of green chemistry are central to the appeal of biocatalytic tartaric acid synthesis. patsnap.com This method utilizes renewable feedstocks and biodegradable catalysts (enzymes and microorganisms), operating under mild reaction conditions. patsnap.comijarsct.co.in This contrasts with traditional chemical synthesis methods that may rely on harsh conditions and produce more waste. The use of tartaric acid itself, being a naturally derived compound, in further chemical syntheses also aligns with green chemistry principles. patsnap.commdpi.comresearchgate.netutm.md The continuous improvement of these biocatalytic processes, such as the development of continuous production systems using membrane recycle reactors, further enhances their sustainability and economic viability. nih.gov

AdvancementDescriptionImpact on Efficiency and Sustainability
Whole-Cell ImmobilizationEntrapping microbial cells in carriers like kappa-carrageenan gel. nih.govmdpi.comIncreases stability, reusability, conversion rate, and enantioselectivity. nih.govmdpi.com
Enzyme ImmobilizationAttaching purified enzymes to solid supports, such as an agarose matrix. nih.govImproves thermostability and pH stability, allowing for continuous production processes. nih.gov
Cell Surface DisplayAnchoring CESH enzymes to the outer surface of the host cell. nih.govOvercomes cell permeability limitations of intracellular enzymes and simplifies the process by eliminating the need for enzyme purification. nih.gov
Continuous Production SystemsUtilizing technologies like membrane recycle reactors. nih.govEnables long-term, stable production, increasing overall productivity. nih.gov
Green Chemistry PrinciplesUse of renewable resources, biodegradable catalysts, and mild reaction conditions. patsnap.comijarsct.co.inReduces environmental impact and waste generation compared to conventional chemical synthesis. patsnap.comijarsct.co.in

Molecular and Protein Engineering of Cis Epoxysuccinate Hydrolases

Strategies for Enhanced Enzyme Stability and Catalytic Activity

Improving the intrinsic properties of CESH is a primary goal of protein engineering. By altering the amino acid sequence, researchers can create enzyme variants with superior stability and catalytic performance under industrial conditions.

Rational design and directed evolution are powerful strategies for engineering enzymes with desired characteristics. Rational design involves making specific, knowledge-based mutations in a protein's structure to achieve a targeted outcome. researchgate.net This approach relies on a thorough understanding of the enzyme's structure-function relationship, often aided by computational methods to pinpoint key amino acid residues in conserved domains or active sites for mutagenesis. researchgate.net

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.govcsic.es A combination of these two approaches, known as semi-rational design, leverages the strengths of both by creating smaller, more focused mutant libraries based on some structural knowledge, thereby increasing the probability of finding beneficial mutations. researchgate.net

For cis-epoxysuccinate hydrolase, a combination of directed evolution and various semi-rational redesign methods has been successfully employed to enhance its thermal tolerance. nih.gov One study demonstrated that combining directed evolution with semi-rational design could significantly improve the thermostability of a CESH, which is a critical parameter for industrial applications. nih.gov

Table 1: Comparison of Rational Design and Directed Evolution

FeatureRational DesignDirected Evolution
Principle Knowledge-based, specific mutationsMimics natural selection, random mutagenesis and screening
Requirement Detailed knowledge of protein structure and functionHigh-throughput screening method
Library Size Small, focusedLarge, diverse
Potential Outcome Predictable improvements in specific propertiesNovel and unexpected beneficial mutations

Efficient production of CESH is crucial for its industrial use. Genetic modifications are often employed to enhance the expression of the CESH gene in a suitable host organism and to simplify the subsequent purification process. This can involve optimizing the codon usage of the gene to match that of the expression host, which can significantly increase the yield of the recombinant protein.

Furthermore, expression plasmids can be engineered to include affinity tags, such as a polyhistidine-tag (His-tag), at the N- or C-terminus of the enzyme. These tags facilitate a one-step purification of the expressed protein using affinity chromatography, leading to a highly purified and active enzyme. For instance, a this compound hydrolase from Nocardia tartaricans was successfully cloned and expressed in Escherichia coli using a pET11a expression plasmid under the control of a T7 promoter. researchgate.net The purified enzyme, with a monomeric molecular weight of 28 kDa, exhibited optimal activity at 37 °C and a pH range of 7-9. researchgate.net

Development of Advanced Whole-Cell Biocatalysts

Immobilization is a widely used strategy to improve the stability, reusability, and operational performance of enzymes and whole-cell catalysts. mdpi.comresearchgate.netnih.gov This technique involves confining the biocatalyst to a solid support material, which facilitates its separation from the reaction mixture and allows for its repeated use. mdpi.comdoaj.org Common immobilization methods include adsorption, covalent bonding, entrapment, and cross-linking. mdpi.comnih.gov

Adsorption: This method relies on weak physical interactions, such as van der Waals forces or hydrogen bonds, between the enzyme/cell and the support material. nih.gov

Covalent Bonding: This involves the formation of strong, stable chemical bonds between the biocatalyst and the support. nih.gov

Entrapment: In this technique, the enzyme or cells are physically caged within a porous matrix, such as alginate or carrageenan gels. nih.gov

Cross-linking: This method uses bifunctional or multifunctional reagents to create chemical links between enzyme molecules or cells, resulting in the formation of an insoluble aggregate. nih.gov

Various support materials, including natural polymers like alginate and chitosan, as well as synthetic polymers and inorganic materials, have been successfully used for the immobilization of CESH-producing cells. nih.govnih.gov Immobilization not only enhances the stability of the biocatalyst but also improves its resistance to harsh reaction conditions. nih.gov

Table 2: Overview of Immobilization Techniques

TechniquePrincipleAdvantagesDisadvantages
Adsorption Weak physical interactions with a supportSimple, mild conditions, minimal enzyme denaturationEnzyme leakage can occur
Covalent Bonding Formation of strong chemical bonds with a supportStable, prevents enzyme leachingCan lead to enzyme inactivation if active site is involved
Entrapment Physical confinement within a porous matrixMild conditions, protects enzyme from harsh environmentsMass transfer limitations for substrate and product
Cross-linking Intermolecular chemical bondingHigh enzyme loading, stableCan cause significant enzyme denaturation

To overcome the mass transfer limitations of whole-cell catalysts, two main strategies are employed: cell permeabilization and surface display. Permeabilization involves treating the cells with chemical agents (e.g., surfactants) or physical methods (e.g., freeze-thawing) to increase the permeability of the cell membrane. nih.govresearchgate.net This allows for easier access of the substrate to the intracellular enzyme and release of the product.

A more advanced approach is the use of cell surface display systems. nih.gov This technology involves genetically engineering the host organism to express the target enzyme on its outer surface, effectively creating a whole-cell biocatalyst with the enzyme readily accessible to the external environment. nih.gov This strategy eliminates the cell permeability barrier and combines the advantages of purified enzymes (high activity) and whole-cell catalysts (stability and ease of handling). nih.govnih.gov

In a notable study, five different surface display systems were screened for the display of CESH on the surface of E. coli. The InaPbN-CESH[L] system was identified as the most efficient, exhibiting significantly higher whole-cell enzymatic activity compared to the intracellular expression system. nih.gov The surface-displayed CESH also demonstrated good storage stability and reusability, making it a promising system for industrial L(+)-tartaric acid production. nih.gov

Heterologous Expression Systems for CESH Production

Escherichia coli is the most widely used prokaryotic host for heterologous protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. nexusacademicpublishers.comnih.gov As previously mentioned, CESH from Nocardia tartaricans has been successfully expressed in E. coli. researchgate.net

Yeast, such as Saccharomyces cerevisiae, is a popular eukaryotic expression system that offers the advantage of performing post-translational modifications, which can be important for the proper folding and function of some eukaryotic proteins. sigmaaldrich.comnexusacademicpublishers.com Other expression systems, including insect and mammalian cells, are also available for more complex proteins. sigmaaldrich.comnih.gov

The selection of an appropriate expression vector is also crucial for successful heterologous expression. These vectors typically contain a strong promoter to drive high-level transcription of the gene of interest, a selectable marker for identifying transformed cells, and other regulatory elements. nih.gov For example, pET-based plasmids are commonly used in E. coli for their high expression levels under the control of the T7 promoter. nih.gov

Table 3: Common Heterologous Expression Systems

Host OrganismTypeKey AdvantagesKey Disadvantages
Escherichia coli ProkaryoteRapid growth, low cost, high yield, well-established geneticsLack of post-translational modifications, potential for inclusion body formation
Saccharomyces cerevisiae (Yeast)EukaryoteCapable of post-translational modifications, generally recognized as safe (GRAS)Lower yields than bacteria, potential for hyperglycosylation
Insect Cells EukaryoteHigh-level expression, complex post-translational modifications similar to mammalsMore expensive and time-consuming than bacteria and yeast
Mammalian Cells EukaryoteMost accurate post-translational modifications for mammalian proteinsComplex and expensive culture conditions, low yields

Biological Activities and Receptor Interactions of Cis Epoxysuccinic Acid

Agonism of Succinate (B1194679) Receptors (SUCNR1/GPR91)

cis-Epoxysuccinic acid has been identified as a potent agonist of the succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91). nih.govresearchgate.net This receptor is recognized as a sensor for the Krebs cycle intermediate, succinate, and is implicated in a variety of physiological and pathological processes. nih.govuliege.be The discovery of cis-epoxysuccinic acid as a potent agonist has provided a valuable pharmacological tool for elucidating the functions of SUCNR1. nih.govresearchgate.net

cis-Epoxysuccinic acid demonstrates a significantly higher potency for SUCNR1 compared to the endogenous ligand, succinic acid. nih.govresearchgate.net Studies have shown that cis-epoxysuccinic acid is approximately 10- to 20-fold more potent than succinic acid in activating the receptor. nih.govnih.gov For instance, in assays measuring the inhibition of cyclic AMP (cAMP) levels, cis-epoxysuccinic acid exhibited a pEC50 of 5.57 ± 0.02, which corresponds to an EC50 value of 2.7 µM. nih.govresearchgate.net In contrast, succinic acid showed a pEC50 of 4.54 ± 0.08, with an EC50 of 29 µM. nih.govresearchgate.net

The potency of cis-epoxysuccinic acid has been consistently demonstrated across various in vitro assays. nih.gov For example, in assays measuring the mobilization of intracellular calcium ([Ca2+]i), cis-epoxysuccinic acid was also found to be more potent than succinate. medchemexpress.com This enhanced potency makes it a valuable tool for studying the receptor's function with greater precision. nih.gov

Interactive Data Table: Potency of cis-Epoxysuccinic Acid at SUCNR1

AgonistAssaypEC50EC50 (µM)
cis-Epoxysuccinic acidcAMP Inhibition5.57 ± 0.022.7
Succinic acidcAMP Inhibition4.54 ± 0.0829
cis-Epoxysuccinic acid[Ca2+]i Mobilization-191
cis-Epoxysuccinic acidGq Pathway Induction-42
cis-Epoxysuccinic acidArrestin 3 Recruitment-74

Note: EC50 and pEC50 values are measures of agonist potency. A lower EC50 and higher pEC50 indicate greater potency.

Activation of SUCNR1 by cis-epoxysuccinic acid initiates a cascade of intracellular signaling events. medchemexpress.com The receptor is known to couple to both Gq and Gi proteins. nih.gov The binding of cis-epoxysuccinic acid leads to the inhibition of adenylyl cyclase through the Gi pathway, resulting in decreased intracellular cAMP levels. nih.govmedchemexpress.com

Simultaneously, activation of the Gq pathway by cis-epoxysuccinic acid stimulates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.org This results in the mobilization of intracellular calcium ([Ca2+]i) from endoplasmic reticulum stores. medchemexpress.com Furthermore, studies have shown that cis-epoxysuccinic acid can induce the recruitment of arrestin 3 to the receptor. nih.govmedchemexpress.com The activation of these signaling pathways can lead to various cellular responses, including the modulation of gene expression and cell proliferation. nih.gov

The identification and characterization of cis-epoxysuccinic acid as a potent and efficacious SUCNR1 agonist represents a significant advancement in the study of this receptor. nih.govresearchgate.net Prior to its discovery, the lack of potent and specific pharmacological tools hindered the investigation of SUCNR1's physiological roles. nih.gov

cis-Epoxysuccinic acid, along with other synthetic agonists, has facilitated a more detailed understanding of the receptor's function and signaling. nih.gov Its development was guided by pharmacophore modeling based on the structure of succinate and other succinate analogs. nih.gov The superior potency of cis-epoxysuccinic acid compared to the endogenous ligand makes it a valuable research tool for in vitro and in vivo studies aimed at dissecting the physiological and pathological roles of SUCNR1. nih.govresearchgate.net

Modulation of Physiological and Pathological Processes

The activation of SUCNR1 by agonists like cis-epoxysuccinic acid has been shown to influence a range of physiological and pathological processes, particularly in the realms of cellular metabolism, inflammation, and cardiovascular function. nih.govnih.gov

Succinate itself is increasingly recognized as a signaling molecule that links cellular metabolism to inflammatory responses. nih.govnih.gov Elevated extracellular succinate levels, which can occur during metabolic stress or inflammation, can activate SUCNR1 on immune cells, thereby modulating their activity. nih.govnih.gov

While direct studies on the specific effects of cis-epoxysuccinic acid on inflammatory responses are emerging, its role as a potent SUCNR1 agonist suggests it can be used to probe the receptor's involvement in these processes. nih.gov The activation of SUCNR1 has been linked to both pro- and anti-inflammatory effects depending on the cellular context. mdpi.com For instance, SUCNR1 signaling can enhance the production of pro-inflammatory cytokines like IL-1β in some immune cells. guidetopharmacology.org The availability of potent agonists like cis-epoxysuccinic acid is crucial for dissecting these complex immunomodulatory roles. nih.gov

Research has demonstrated a role for the succinate receptor in the cardiovascular system. nih.govuliege.be Activation of SUCNR1 has been shown to cause an increase in blood pressure. nih.govresearchgate.net In vivo studies in rats have shown that intravenous administration of cis-epoxysuccinic acid increases blood pressure to a similar extent as succinate. nih.govresearchgate.net This hypertensive effect is thought to be mediated through the release of renin from the kidney, a key regulator of blood pressure. guidetopharmacology.org

The ability of cis-epoxysuccinic acid to potently activate SUCNR1 makes it a useful compound for investigating the receptor's role in cardiovascular physiology and pathophysiology, including conditions like hypertension and cardiac hypertrophy. uliege.bemedchemexpress.com

Interactive Data Table: In Vivo Effects of cis-Epoxysuccinic Acid

CompoundEffectSpecies
cis-Epoxysuccinic acidIncreased Blood PressureRat
Succinic acidIncreased Blood PressureRat

Linkages to Metabolic Disorders

cis-Epoxysuccinic acid has been identified as a potent agonist for the succinate receptor 1 (SUCNR1), also known as GPR91. This receptor is recognized as a metabolic sensor, and its activation is linked to various physiological and pathophysiological processes, including those associated with metabolic disorders.

Elevated levels of the endogenous ligand, succinate, are observed in several metabolic stress conditions, such as hypertension and diabetes. In rodent models of hypertension and metabolic disease, circulating succinate concentrations were found to be increased. Similarly, diabetic mice have shown elevated succinate levels in the kidney and urine. The accumulation of succinate in these conditions can have significant metabolic consequences; for instance, in the kidneys of diabetic mice, it has been shown to suppress mitochondrial β-oxidation, leading to lipid accumulation.

Research has demonstrated that cis-epoxysuccinic acid is a more potent agonist of SUCNR1 than succinate itself, exhibiting a 10- to 20-fold higher potency. This enhanced activity makes it a valuable tool for studying the roles of the SUCNR1 pathway. For example, cis-epoxysuccinic acid was found to inhibit cyclic AMP (cAMP) levels with a half-maximal effective concentration (EC₅₀) of 2.7 μM, compared to 29 μM for succinate. The activation of SUCNR1 by cis-epoxysuccinic acid has been shown to induce several downstream signaling events, including the Gq pathway, arrestin 3 recruitment, and intracellular calcium mobilization.

The table below summarizes the comparative potency of cis-epoxysuccinic acid and succinic acid on the SUCNR1 receptor.

CompoundAssaypEC₅₀EC₅₀ (μM)
cis-Epoxysuccinic acidcAMP Inhibition5.57 ± 0.022.7
Succinic acidcAMP Inhibition4.54 ± 0.0829
cis-Epoxysuccinic acid[Ca²⁺]i Mobilization-191
cis-Epoxysuccinic acidGq Pathway Induction-42
cis-Epoxysuccinic acidArrestin 3 Recruitment-74

This table presents data on the potency of cis-epoxysuccinic acid and succinic acid in various in vitro assays related to SUCNR1 receptor activation.

Given that cis-epoxysuccinic acid is a powerful synthetic agonist that can mimic and amplify the effects of succinate on its receptor, it serves as a critical chemical probe for investigating the therapeutic potential of targeting the succinate-SUCNR1 axis in the context of metabolic diseases.

Enzymatic Inhibition Studies

Inactivation of Mycobacterium tuberculosis Isocitrate Lyase

cis-Epoxysuccinic acid has been identified as a selective and potent irreversible covalent inactivator of isocitrate lyase 1 from Mycobacterium tuberculosis (Mtb ICL1). nih.govjst.go.jpjst.go.jp This enzyme is crucial for the bacterium's survival, particularly during the persistent phase of infection, as it is a key component of the glyoxylate (B1226380) shunt, a metabolic pathway essential for utilizing fatty acids as a carbon source. jst.go.jpmedchemexpress.com The absence of this pathway in mammals makes Mtb ICL1 an attractive target for the development of new antituberculosis agents. jst.go.jpmedchemexpress.com

Studies have shown that cis-epoxysuccinic acid is the most potent inactivator of Mtb ICL1 characterized to date. nih.govjst.go.jpjst.go.jp Its mechanism of action involves the covalent modification of a specific cysteine residue, Cys₁₉₁, located in the active site of the enzyme. nih.govjst.go.jpjst.go.jp This modification, described as S-malylation, results from the opening of the epoxide ring by the cysteine thiol. nih.govjst.go.jpjst.go.jp The inactivation is time-dependent and irreversible. targetmol.com

The potency of cis-epoxysuccinic acid as an inactivator is significantly higher than other known inhibitors of Mtb ICL1. targetmol.com Kinetic analysis revealed its high efficiency, as detailed in the table below.

ParameterValue
K_inact 200 ± 50 nM
k_inact 0.01 s⁻¹
k_inact / K_inact (5.0 ± 1.4) × 10⁴ M⁻¹s⁻¹

This table summarizes the kinetic parameters for the inactivation of Mtb ICL1 by cis-epoxysuccinic acid. nih.govjst.go.jpjst.go.jp

Interestingly, the trans-isomer of epoxysuccinic acid does not exhibit the same inhibitory effect, highlighting the stereospecificity of the interaction. nih.govjst.go.jp Consistent with its enzymatic activity, cis-epoxysuccinic acid, but not its trans-isomer, was found to inhibit the growth of M. tuberculosis in culture under conditions where the function of isocitrate lyase is essential. nih.govjst.go.jpmedchemexpress.com These findings underscore the potential of developing analogs of cis-epoxysuccinate as novel antituberculosis drugs. nih.govjst.go.jp

Structure-Activity Relationships in Protease Inhibition

The epoxysuccinyl group, the core structure of cis-epoxysuccinic acid, is a well-established reactive moiety or "warhead" for the irreversible inhibition of cysteine proteases. This class of inhibitors functions by forming a stable covalent bond with the catalytic cysteine residue in the active site of the enzyme. One of the most studied epoxysuccinyl-based inhibitors is E-64, a natural product that inhibits a broad range of cysteine proteases, including cathepsins.

While specific structure-activity relationship (SAR) studies focusing on modifications of the cis-epoxysuccinic acid molecule itself are not extensively detailed in the available literature, a significant body of research exists on epoxysuccinyl-peptide derivatives. These studies provide insight into how different substituents attached to the epoxysuccinyl scaffold influence inhibitory activity and selectivity. The SAR in this class of inhibitors is primarily dictated by the peptide portion, which interacts with the substrate-binding subsites of the protease.

A study on epoxysuccinyl-peptide derivatives based on the structure of E64d, a known cathepsin B inhibitor, provides a clear example of these structure-activity relationships. nih.gov In this research, modifications were made to the peptide side chains at the R¹ and R² positions to explore their impact on the inhibition of cathepsin B.

Derivative based on E64dModificationEffect on Cathepsin B Inhibition
Series 1Substitution of 2-methylpropane at R¹ with sulfane groups (e.g., ethyl(methyl) sulfane)Varied effects on activity
Series 2Substitution of 2-methylbutane at R² with ethyl(methyl) sulfaneImproved inhibitory activity and selectivity

This table illustrates the structure-activity relationships of epoxysuccinyl-peptide derivatives, showing how modifications to the peptide side chains affect cathepsin B inhibition. nih.gov

Synthetic Methodologies and Chemical Transformations of Cis Epoxysuccinic Acid

Chemical Synthesis Pathways and Conditions

The primary route for synthesizing cis-epoxysuccinic acid involves the epoxidation of maleic acid or its anhydride. This process typically uses hydrogen peroxide as the oxidizing agent in the presence of a catalyst.

The general synthesis pathway begins with the hydrolysis of maleic anhydride in an alkaline environment to form a maleate salt. This is followed by the epoxidation reaction, where the double bond of the maleate is oxidized to form the epoxide ring of cis-epoxysuccinic acid. Key to this process is the selection of an appropriate catalyst, with tungstate or molybdate compounds being commonly employed.

The reaction conditions are critical for maximizing the yield of cis-epoxysuccinic acid while minimizing the formation of byproducts, such as DL-tartaric acid. Optimal conditions often involve careful control of pH, temperature, and reaction time. For instance, research has shown that maintaining a pH between 6.5 and 7.5 and a temperature range of 55–70°C is effective. One specific method achieves a yield of up to 95.7% under optimized conditions. google.com

Below is a table summarizing typical reaction conditions for the synthesis of cis-epoxysuccinic acid.

ParameterOptimal ConditionNotes
Raw Material Maleic AnhydrideHydrolyzed to maleate in situ.
Oxidizing Agent Hydrogen Peroxide (H₂O₂)Typically a 30-50% aqueous solution. google.com
Catalyst Sodium TungstateA composite catalyst may also be used. google.com
pH 6.5 - 7.5Controlled with an alkaline solution like NaOH. google.com
Temperature 55 - 70°CTemperature control is crucial to prevent byproduct formation. google.comgoogle.com
Reaction Time ~1.5 hoursFor the epoxidation step. google.com

Derivatization and Formation of Novel Chemical Entities

The reactivity of the epoxide ring and the presence of two carboxylic acid groups make cis-epoxysuccinic acid a valuable building block for creating a range of derivatives and novel chemical structures.

The strained three-membered epoxide ring of cis-epoxysuccinic acid is susceptible to attack by nucleophiles, leading to ring-opening and the formation of various derivatives. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, causing the carbon-oxygen bond to break.

A primary example of this reaction is hydrolysis, where water acts as the nucleophile. Under acidic or basic conditions, the epoxide ring opens to form tartaric acid, a 1,2-diol. Other strong nucleophiles can also be used to generate diverse derivatives. For instance, reactions with amines (R-NH₂) would lead to the formation of amino alcohol derivatives. While specific studies on cis-epoxysuccinic acid are limited, the modification of its polymer derivative, polyepoxysuccinic acid, with L-arginine and thiourea suggests that the amine and thiol groups of these molecules act as nucleophiles, opening the epoxide rings of the monomeric units to form new C-N and C-S bonds. francis-press.com

cis-Epoxysuccinic acid serves as a crucial monomeric intermediate in the synthesis of polyepoxysuccinic acid (PESA). PESA is recognized as a "green" scale inhibitor because it is free of phosphorus and nitrogen, preventing water eutrophication, and is readily biodegradable. francis-press.com

The synthesis of PESA typically follows the initial production of cis-epoxysuccinic acid (ESA). The ESA monomer is then polymerized under the action of an initiator, such as calcium hydroxide. google.com The polymerization process involves the ring-opening of the epoxide, leading to the formation of a polyether backbone with pendant carboxylic acid groups.

The resulting polymer, PESA, is noted for its excellent performance as a scale and corrosion inhibitor in industrial water treatment systems. researchgate.net Its biodegradability and the use of renewable precursors align with the principles of green chemistry, making it a functional and environmentally friendly material.

ParameterOptimal ConditionNotes
Monomer cis-Epoxysuccinic acid (ESA)Synthesized in a preceding step. google.com
Initiator/Catalyst Calcium Hydroxide (Ca(OH)₂)Added in batches to control the reaction. google.com
Temperature ~85 - 90°CHigher temperature drives the polymerization. google.comgoogle.com
pH AlkalineAn alkaline environment is used for polymerization. google.com
Reaction Time ~1.5 hoursFor the polymerization step. google.com

A significant transformation of cis-epoxysuccinic acid is its stereospecific ring-cleavage to form enantiomerically pure tartaric acid, a type of dihydroxysuccinate. This reaction is an example of nucleophilic ring-opening where water is the nucleophile, but it is most effectively carried out using biocatalysts.

Enzymes known as cis-epoxysuccinate hydrolases (CESHs) catalyze the asymmetric hydrolysis of this compound. Depending on the specific microorganism from which the enzyme is derived, either L-(+)-tartaric acid or D-(−)-tartaric acid can be produced with very high enantiomeric purity. For example, bacteria from the genus Nocardia can produce L-(+)-tartaric acid, while those from genera such as Achromobacter and Alcaligenes can be used to produce D-(−)-tartaric acid.

This enzymatic process is highly valued for producing high-purity tartaric acids, which are important chiral building blocks in the food and pharmaceutical industries. The reaction occurs in an aqueous medium where the enzyme facilitates the selective hydrolytic cleavage of the epoxide ring.

Coordination Chemistry and Metal Complexation

The molecular structure of cis-epoxysuccinic acid, featuring two carboxylate groups, provides the potential for it to act as a ligand in coordination chemistry. The carboxylate groups can donate electron pairs to metal ions, forming coordination complexes and potentially more complex structures like metal-organic frameworks (MOFs) or coordination polymers.

In these structures, the dicarboxylate ligand would act as a linker, bridging metal ions to form one-, two-, or three-dimensional networks. While specific research detailing the use of cis-epoxysuccinic acid as a primary ligand in the formation of MOFs is not prominent in the reviewed literature, the principle is well-established with other dicarboxylic acids like terephthalic acid or 2-phenylsuccinic acid. These molecules are known to coordinate with metal ions such as zinc, zirconium, or copper to create highly porous and crystalline materials.

Given its structure, cis-epoxysuccinic acid could theoretically coordinate with metal centers in a similar fashion. The presence of the epoxide ring could also introduce additional functionality or influence the resulting framework's topology. Such materials could have potential applications in catalysis, gas storage, or separation, leveraging both the porous nature of the framework and the chemical reactivity of the epoxide group.

Analytical and Structural Characterization Methodologies

Quantification of Enzymatic Activity

The enzymatic conversion of cis-epoxysuccinic acid is a key industrial biotransformation, primarily for the production of enantiomerically pure tartaric acid. The enzymes responsible, cis-epoxysuccinate hydrolases (CESHs), are central to this process. acs.org The quantification of their enzymatic activity is therefore essential for process optimization and enzyme characterization.

One of the primary methods for quantifying CESH activity involves monitoring the depletion of the substrate, cis-epoxysuccinic acid, or the formation of the product, tartaric acid, over time. The activity of CESH is often expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions. For instance, studies on CESH from Bordetella sp. strain 1-3 involved optimizing culture conditions to maximize enzyme production, with activity measured in U/ml. researchgate.net

A detailed kinetic analysis of a purified CESH from Nocardia tartaricans revealed its efficiency in hydrolyzing cis-epoxysuccinic acid. Using Michaelis-Menten kinetics, the enzyme's affinity for its substrate (Kₘ) and its maximum reaction rate (Vₘₐₓ) were determined. researchgate.net

Enzyme Kinetic Parameters for cis-Epoxysuccinate Hydrolase from Nocardia tartaricans researchgate.net
Kinetic ParameterValueSubstrate
Kₘ35.71 mMSodium cis-epoxysuccinate
Vₘₐₓ2.65 mM min⁻¹

This quantitative data is fundamental for developing robust biocatalysts for industrial applications, such as the production of L-(+)-tartrate. acs.orgnih.gov

Spectroscopic and Chromatographic Analyses of Products

To identify and quantify cis-epoxysuccinic acid and its reaction products, various spectroscopic and chromatographic techniques are employed. These methods provide detailed information about the chemical structure, purity, and concentration of the compounds of interest.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids like cis-epoxysuccinic acid and its derivatives. selleckchem.com HPLC methods can separate complex mixtures, allowing for the quantification of individual components. For instance, the purity of cis-epoxysuccinic acid can be determined to be ≥99% by HPLC. selleckchem.com While specific methods for cis-epoxysuccinic acid are often proprietary or found within broader studies, the analysis of structurally similar compounds like succinic acid by HPLC on specialized columns demonstrates the technique's applicability. sielc.com The development of UHPLC-DAD (Ultra-High-Performance Liquid Chromatography with Diode-Array Detection) methods for related dicarboxylic acids like muconic acid isomers highlights the advanced capabilities for resolving and quantifying structurally similar analytes. protocols.io

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the structural elucidation and quantification of volatile derivatives of organic acids. nih.gov For analysis by GC-MS, non-volatile compounds like cis-epoxysuccinic acid typically require derivatization to increase their volatility. This technique provides both retention time data for separation and mass spectra for definitive identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR spectroscopy is used to confirm the structure of cis-epoxysuccinic acid and assess its purity. medchemexpress.comrsc.org The chemical shifts and coupling constants in the NMR spectrum are characteristic of the molecule's unique structure. cdnsciencepub.com For example, calibration curves for ¹H NMR analysis have been developed for cis-epoxysuccinic acid (cis-ESA) to quantify its concentration in solution. rsc.org

Summary of Analytical Techniques for cis-Epoxysuccinic Acid
TechniqueApplicationReference
HPLCPurity assessment and quantification selleckchem.com
GC-MSStructural elucidation and quantification of derivatives nih.gov
¹H NMRStructural confirmation and purity analysis medchemexpress.comrsc.org
Infrared SpectroscopyConformational analysis thermofisher.com

Advanced Structural Biology Techniques

Understanding the precise mechanism of enzymes that act on cis-epoxysuccinic acid requires detailed three-dimensional structural information. Advanced techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into enzyme architecture and function. nih.govfrontiersin.org

X-ray Crystallography has been instrumental in determining the structures of this compound hydrolases (CESHs). acs.orgrsc.org This technique involves crystallizing the enzyme, often in complex with its substrate or product, and then diffracting X-rays through the crystal to determine the arrangement of atoms. biologiachile.clresearchgate.net

The crystal structure of a CESH that produces D-(−)-tartaric acid revealed a canonical (β/α)₈ TIM-barrel fold and the presence of a crucial zinc ion in the active site. rsc.org Similarly, the structures of RoCESH and the KoCESH-L-(+)-tartrate complex have been solved, providing valuable information about the active site residues and the catalytic mechanism. acs.orgnih.gov These structural studies have identified key amino acids involved in substrate binding and catalysis, such as a catalytic triad (B1167595) of Asp-His-Glu. pdbj.org This knowledge forms the basis for rational protein engineering to improve enzyme stability and efficiency for industrial use. nih.govpdbj.org

Structural Data for cis-Epoxysuccinate Hydrolases (CESHs)
Enzyme/ComplexTechniqueKey Structural FeaturePDB IDReference
CESH[D]X-ray Crystallography(β/α)₈ TIM-barrel fold, Zinc ion in active siteNot specified rsc.org
RoCESHX-ray CrystallographyCore domain and subdomain forming an active pocket8WNH acs.orgwwpdb.org
RhCESH[L] mutant D18NX-ray CrystallographyCatalytic triad (Asp-His-Glu)8WBO pdbj.org

Homology Modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a related homologous protein. nih.gov This approach was used to model the structures of both CESH[L] and CESH[D], revealing different structural folds (α/β-hydrolase fold for CESH[L] and a TIM barrel fold for CESH[D]) and potential active site residues, providing insights into their different catalytic mechanisms even before crystal structures were available. nih.gov

While Cryo-Electron Microscopy (Cryo-EM) has become a powerful tool for determining the structures of large protein complexes and those that are difficult to crystallize, its specific application to this compound hydrolase is not yet widely reported in the provided context. frontiersin.orgsemanticscholar.org However, its potential to capture enzymes in various conformational states makes it a promising future avenue for studying the dynamics of CESH catalysis. frontiersin.org

Future Directions and Emerging Research Avenues for Cis Epoxysuccinic Acid

Advancements in Biocatalyst Engineering for Industrial Scale-Up

The industrial synthesis of valuable chiral building blocks, such as enantiomerically pure L(+)- and D(−)-tartaric acids, has long relied on the enzymatic transformation of cis-epoxysuccinic acid. nih.gov The enzymes responsible, cis-epoxysuccinate hydrolases (CESHs), are central to this process, catalyzing the asymmetric hydrolysis of the epoxide ring. nih.govnih.gov However, the practical application of these enzymes on an industrial scale has been hampered by challenges such as the low stability of purified CESHs. nih.gov To overcome these limitations, significant research efforts are directed towards biocatalyst engineering.

A primary strategy has been the use of whole-cell catalysts, which avoids the costly and often problematic purification of the enzyme. nih.gov While this approach enhances stability, it introduces the issue of low cell permeability, limiting the substrate's access to the intracellular CESH. nih.gov Recent breakthroughs are addressing this bottleneck through innovative surface display systems. By anchoring CESH onto the outer membrane of host cells, such as Escherichia coli, researchers have developed efficient whole-cell biocatalysts that circumvent the cell permeability problem. nih.gov One study successfully screened five different anchoring motifs, identifying a system that not only displayed high enzymatic activity but also exhibited excellent storage stability and reusability, making it a promising candidate for industrial L(+)-tartaric acid production. nih.gov

Further advancements focus on enzyme immobilization and protein engineering. Immobilizing recombinant CESH on solid supports, like an agarose (B213101) matrix, has been shown to improve both thermostability and pH stability. nih.gov This technique facilitates continuous production processes and simplifies catalyst recovery. nih.gov Concurrently, structure-based protein engineering, guided by the recently elucidated crystal structures of CESHs, is enabling the rational design of more robust and efficient enzymes. nih.gov By understanding the specific amino acid residues involved in substrate binding and catalysis, scientists can introduce targeted mutations to enhance enzyme performance for large-scale biotransformations. nih.govlih.lu

The table below summarizes key research findings in the engineering of CESH biocatalysts.

Engineering StrategyHost Organism/SupportKey AdvancementReference
Whole-Cell Biocatalyst (Surface Display)Escherichia coliOvercame cell permeability issues, increased activity, good stability and reusability. nih.gov
Enzyme ImmobilizationAgarose Ni-IDA matrixImproved thermostability and pH stability; enabled continuous production. nih.gov
Structural Analysis for Rational DesignN/A (Crystal Structure)Elucidated stereo-catalytic mechanism, identifying key catalytic residues. nih.gov

Exploration of Novel Therapeutic and Industrial Applications

Beyond its established role in chiral synthesis, cis-epoxysuccinic acid is emerging as a molecule of interest in therapeutics and novel industrial processes. Its biological activity as a potent agonist for the succinate (B1194679) receptor 1 (SUCNR1), also known as GPR91, is a focal point of therapeutic research. selleckchem.comchemsrc.comtargetmol.com SUCNR1 is a G-protein coupled receptor implicated in various physiological processes, and its activation by cis-epoxysuccinic acid has shown potential for applications in cardiovascular research. selleckchem.comchemsrc.com Studies have demonstrated that cis-epoxysuccinic acid is approximately 10–20 times more potent than the endogenous ligand, succinic acid, in certain cellular assays. targetmol.com

The compound's ability to inhibit cyclic AMP (cAMP) levels and induce calcium mobilization upon binding to SUCNR1 highlights its potential as a pharmacological tool to modulate cellular signaling pathways. chemsrc.commedchemexpress.com This activity has been observed to increase blood pressure in animal models, suggesting a role in cardiovascular regulation. chemsrc.comtargetmol.com Furthermore, the structural backbone of cis-epoxysuccinic acid, particularly its epoxide group, is being investigated in the design of inhibitors for other enzyme classes, such as cysteine proteases, which are targets for various diseases. nih.gov

In the industrial sphere, research is expanding to include polymers derived from epoxysuccinic acid. A novel polyepoxysuccinic acid-grafted polyacrylamide has been developed and investigated as an environmentally friendly corrosion inhibitor for carbon steel in acidic environments. acs.org This "green" inhibitor demonstrated high efficiency, forming a protective film on the metal surface and showcasing the potential for cis-epoxysuccinic acid derivatives in materials science and industrial maintenance. acs.org

Application AreaTarget/ProcessObserved Effect/Potential UseKey Finding
Therapeutic Succinate receptor 1 (SUCNR1/GPR91)Agonist activityPotentially useful for cardiovascular system research. selleckchem.comchemsrc.com
Therapeutic Cysteine ProteasesPotential inhibitor scaffoldEpoxide moiety can be incorporated into inhibitors. nih.gov
Industrial Corrosion of Carbon SteelInhibition of corrosionA grafted polymer of epoxysuccinic acid acts as an effective "green" corrosion inhibitor. acs.org

Deeper Elucidation of Biological Roles and Molecular Mechanisms

Future research is focused on gaining a more detailed understanding of the biological roles and molecular interactions of cis-epoxysuccinic acid. Its primary known biological function is mediated through its interaction with the succinate receptor, SUCNR1. selleckchem.commedchemexpress.com Pharmacological characterization has revealed that cis-epoxysuccinic acid potently activates SUCNR1, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, with an EC50 value of 2.7 µM. selleckchem.comchemsrc.commedchemexpress.com It also triggers Gq-protein signaling pathways, resulting in the mobilization of intracellular calcium and the recruitment of β-arrestin-3. chemsrc.comtargetmol.com

The molecular mechanism behind the high enantioselectivity of this compound hydrolases (CESHs) that metabolize cis-epoxysuccinic acid has also been a subject of intense study. nih.gov The substrate is a small, hydrophilic, and mirror-symmetric molecule, yet the enzymes produce tartaric acid with nearly 100% enantiomeric excess. nih.govnih.gov The recent determination of the crystal structures of CESHs has provided critical insights. nih.gov These studies have revealed a unique substrate-binding pocket and a catalytic triad (B1167595) of amino acids (Asp-His-Glu) responsible for the epoxide ring-opening reaction. nih.gov This structural information provides a clear basis for the enzyme's stereo- and regioselectivity, which is of great interest for enantioselective synthesis. nih.govnih.gov

Further investigation into the broader physiological and pathological roles of the SUCNR1 signaling pathway, and cis-epoxysuccinic acid's role as a modulator, is a key area of future research. Understanding how this signaling influences cellular metabolism, inflammation, and blood pressure regulation could open new avenues for therapeutic intervention in a range of diseases.

MoleculeTarget/EnzymeMolecular MechanismBiological Role/Significance
cis-Epoxysuccinic acidSuccinate receptor 1 (SUCNR1)Agonism, leading to inhibition of cAMP and mobilization of intracellular Ca2+. chemsrc.commedchemexpress.comModulation of cellular signaling, potential role in cardiovascular regulation. selleckchem.comtargetmol.com
cis-Epoxysuccinic acidThis compound Hydrolase (CESH)Asymmetric hydrolysis via a catalytic triad (Asp-His-Glu). nih.govProduction of enantiomerically pure L(+)- or D(-)-tartaric acid. nih.gov

常见问题

Q. What safety protocols are critical when handling cis-epoxysuccinic acid in laboratory settings?

cis-Epoxysuccinic acid is classified under GHS as a skin irritant (Category 2) and eye irritant (Category 2A). Essential precautions include:

  • Use of nitrile gloves, sealed goggles, and non-permeable lab coats to prevent skin/eye contact .
  • Conduct experiments in ventilated fume hoods to avoid inhalation of aerosols .
  • Immediate decontamination of spills with absorbent materials (e.g., silica gel) and alcohol-based disinfectants .
  • Storage at 4°C in airtight containers, protected from light and incompatible materials (strong acids/oxidizers) .

Q. How can cis-epoxysuccinic acid be synthesized for laboratory use?

The compound is commercially synthesized via dehydration of maleic anhydride followed by epoxidation. Retrosynthetic analysis shows that cis-epoxysuccinic anhydride intermediates can be ring-opened by nucleophiles (e.g., amines) to yield derivatives like cis-epoxysuccinamic acid . For small-scale lab synthesis, cis-epoxysuccinic acid is often purchased (e.g., HY-125791 from MedChemExpress) and purified via recrystallization .

Q. What are the primary applications of cis-epoxysuccinic acid in enzymatic studies?

It serves as a substrate for cis-epoxysuccinate hydrolases (CESHs), which stereospecifically hydrolyze it to produce enantiopure D(-)- or L(+)-tartaric acid. Key applications include:

  • Biocatalysis : Whole-cell bacterial systems (e.g., E. coli expressing CESH[L]) for industrial tartaric acid production .
  • Enzyme kinetics : Measuring catalytic efficiency (e.g., CESH[L] has a 5-fold higher kcat/Km than CESH[D]) .

Advanced Research Questions

Q. How can structural insights into CESHs guide enzyme engineering for improved activity?

Homology modeling and X-ray crystallography reveal that:

  • CESH[L] adopts a α/β-hydrolase fold with a catalytic triad (Ser-His-Asp) and a Zn<sup>2+</sup>-binding site critical for stabilization .
  • CESH[D] lacks the metal ion but has a distinct substrate-binding pocket. Engineering strategies include:
  • Directed evolution : Random mutagenesis combined with semi-rational design (e.g., mutations at residues 145–148 in CESH[D] improve thermal stability) .
  • Surface display : Anchoring CESH[L] on E. coli membranes using ice nucleation protein (INP) motifs enhances substrate accessibility and catalytic efficiency by 300% .

Q. What methodologies resolve contradictions in kinetic data for CESHs across studies?

Discrepancies in Km and Vmax values (e.g., 35.71 mM vs. 28.5 mM for CESH[D]) arise from variations in:

  • Assay conditions : pH (optima: 7–9), temperature (37°C), and ionic strength .
  • Enzyme sources : Recombinant vs. wild-type enzymes (e.g., Bordetella sp. CESH[D] vs. Nocardia sp.) . Standardization using Lineweaver-Burk plots and activity normalization to protein concentration is recommended .

Q. How can researchers optimize whole-cell biocatalysts for cis-epoxysuccinic acid hydrolysis?

Challenges include low cell permeability and enzyme stability. Solutions involve:

  • Heterogeneous substrate systems : Mixing sodium and calcium salts (1.2 M Na<sup>+</sup> + 1.8 M Ca<sup>2+</sup>) to enhance solubility and reduce inhibition .
  • Immobilization : Fusion with carbohydrate-binding modules (CBMs) for cellulose-based immobilization, improving stability by 40% .
  • Permeabilization : Treating cells with 0.1% CTAB or ultrasound (20 kHz, 5 min) to increase substrate uptake .

Methodological Tables

Q. Table 1. Kinetic Parameters of CESHs

EnzymeKm (mM)Vmax (mM/min)kcat (s<sup>-1</sup>)Source
CESH[L]29.44.2220Bordetella sp.
CESH[D]35.72.645Nocardia sp.

Q. Table 2. Storage Stability of cis-Epoxysuccinic Acid

ConditionTemperatureStability DurationNotes
Solid (powder)4°C>12 monthsProtect from moisture
Dissolved in DMSO-80°C6 monthsAvoid freeze-thaw cycles

Emerging Research Directions

Q. What gaps exist in understanding the ecological impact of cis-epoxysuccinic acid?

No data are available on its biodegradability, bioaccumulation, or toxicity to aquatic organisms . Proposed studies include:

  • Microcosm assays : Assess degradation rates in soil/water systems.
  • QSAR modeling : Predict ecotoxicity using structural analogs .

Q. How does cis-epoxysuccinic acid inhibit Mycobacterium tuberculosis isocitrate lyase (ICL)?

It acts as a covalent inhibitor, forming a succinyl-enzyme intermediate with ICL’s active-site cysteine. Time-dependent inactivation (IC50 = 1.2 µM) disrupts bacterial glyoxylate shunt metabolism, validated via:

  • Kinetic assays : Measuring residual ICL activity after pre-incubation .
  • Growth inhibition : MIC of 50 µM in acetate-based media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Epoxysuccinate
Reactant of Route 2
cis-Epoxysuccinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。